5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the cyclopropyl and methyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the N-[(1-methylpyrazol-3-yl)methyl] group: This step involves the reaction of the pyrazole derivative with a suitable methylating agent, such as methyl iodide, in the presence of a base.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-2-methylpyrazol-3-amine: This compound shares the pyrazole core but lacks the N-[(1-methylpyrazol-3-yl)methyl] group.
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol: This compound has a hydroxyl group instead of the amine group.
Uniqueness
The uniqueness of 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other pyrazole derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H18ClN5 |
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Molecular Weight |
267.76 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H17N5.ClH/c1-16-6-5-10(14-16)8-13-12-7-11(9-3-4-9)15-17(12)2;/h5-7,9,13H,3-4,8H2,1-2H3;1H |
InChI Key |
NMLDBRNLKARQIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
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